Cas no 1566-06-9 (Benzeneheptanoic acid,4-fluoro-g,z-dioxo-)

Benzeneheptanoic acid,4-fluoro-g,z-dioxo- structure
1566-06-9 structure
Product name:Benzeneheptanoic acid,4-fluoro-g,z-dioxo-
CAS No:1566-06-9
MF:C13H13FO4
MW:252.238327741623
CID:205759
PubChem ID:1989460

Benzeneheptanoic acid,4-fluoro-g,z-dioxo- Chemical and Physical Properties

Names and Identifiers

    • Benzeneheptanoic acid,4-fluoro-g,z-dioxo-
    • 7-(4-Fluoro-phenyl)-4,7-dioxo-heptanoic acid
    • 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid
    • 7-(4-fluorophenyl)-4,7-dioxoheptanoicacid
    • Heptanoic acid, 7-(4-fluorophenyl)-4,7-dioxo-
    • FT-0677097
    • KMZDIGSNWYUHIH-UHFFFAOYSA-N
    • DTXSID00365808
    • 1566-06-9
    • CS-0328639
    • CCG-114338
    • AKOS000300324
    • STK278279
    • MDL: MFCD03119616
    • Inchi: InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18)
    • InChI Key: KMZDIGSNWYUHIH-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)F)C(=O)CCC(=O)CCC(=O)O

Computed Properties

  • Exact Mass: 252.08000
  • Monoisotopic Mass: 252.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 460.5°Cat760mmHg
  • Flash Point: 232.3°C
  • PSA: 71.44000
  • LogP: 2.22250

Benzeneheptanoic acid,4-fluoro-g,z-dioxo- Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Benzeneheptanoic acid,4-fluoro-g,z-dioxo- Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Benzeneheptanoic acid,4-fluoro-g,z-dioxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12137756-5g
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
1566-06-9 95+%
5g
$817 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010538-500mg
7-(4-Fluoro-phenyl)-4,7-dioxo-heptanoic acid
1566-06-9
500mg
3039CNY 2021-05-07
Alichem
A019112160-5g
7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid
1566-06-9 95%
5g
833.25 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010538-500mg
7-(4-Fluoro-phenyl)-4,7-dioxo-heptanoic acid
1566-06-9
500mg
3039.0CNY 2021-07-13

Benzeneheptanoic acid,4-fluoro-g,z-dioxo- Related Literature

Additional information on Benzeneheptanoic acid,4-fluoro-g,z-dioxo-

Professional Introduction to Benzeneheptanoic Acid, 4-Fluoro-g,z-Dioxo and Its CAS No. 1566-06-9

Benzeneheptanoic acid, 4-fluoro-g,z-dioxo, is a specialized organic compound characterized by its complex molecular structure and significant chemical properties. This compound, identified by the CAS number 1566-06-9, has garnered attention in the chemical and pharmaceutical industries due to its unique structural features and potential applications in synthetic chemistry and drug development.

The molecular formula of Benzeneheptanoic acid, 4-fluoro-g,z-dioxo is C11H7F1O4, which reflects its composition of carbon, hydrogen, fluorine, and oxygen atoms. The presence of a fluoro group and multiple oxo groups (double bonds to oxygen) makes this compound highly reactive and interesting for various chemical transformations. These structural features contribute to its potential utility in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles in drug candidates. The incorporation of a fluoro group into a molecule can significantly influence its electronic properties, lipophilicity, and interactions with biological targets. Benzeneheptanoic acid, 4-fluoro-g,z-dioxo, exemplifies this trend by combining a fluoro group with a dioxo moiety, which can serve as a versatile handle for further functionalization.

The CAS number 1566-06-9 provides a unique identifier for Benzeneheptanoic acid, 4-fluoro-g,z-dioxo, ensuring consistency in scientific literature and commercial transactions. This standardized nomenclature is crucial for researchers and industry professionals to accurately reference and utilize the compound in their work. The compound's specific structural attributes make it a valuable building block for synthesizing more intricate molecules with tailored properties.

Recent advancements in synthetic methodologies have enabled the efficient preparation of Benzeneheptanoic acid, 4-fluoro-g,z-dioxo. Techniques such as fluorination reactions, oxidation processes, and catalytic transformations have been optimized to produce this compound with high yield and purity. These improvements are particularly significant in the pharmaceutical sector, where the demand for high-quality intermediates is ever-increasing. The ability to synthesize such complex molecules efficiently underscores the importance of compounds like Benzeneheptanoic acid, 4-fluoro-g,z-dioxo.

The applications of Benzeneheptanoic acid, 4-fluoro-g,z-dioxo extend beyond synthetic chemistry into various industrial processes. Its unique reactivity makes it suitable for use as a precursor in the production of agrochemicals, dyes, and specialty materials. Additionally, its structural framework can be modified to create novel compounds with specific functionalities tailored for particular applications. This adaptability highlights the compound's versatility and potential impact across multiple sectors.

In the realm of drug discovery, Benzeneheptanoic acid, 4-fluoro-g,z-dioxo, has shown promise as a key intermediate in the synthesis of bioactive molecules. The fluoro group's influence on molecular interactions can enhance binding affinity to biological targets, making it an attractive feature for medicinal chemists. Furthermore, the dioxo groups provide multiple sites for chemical modification, allowing for the creation of diverse pharmacophores. These attributes make this compound a valuable asset in the quest for new therapeutic agents.

The safety and handling of Benzeneheptanoic acid, 4-fluoro-g,z-dioxo are critical considerations in its application. While not classified as hazardous under standard conditions, proper protocols must be followed to ensure safe usage in laboratory and industrial settings. Guidelines for storage, handling, and disposal are essential to mitigate any potential risks associated with its manipulation. Adherence to these practices ensures that researchers can utilize this compound effectively while maintaining a safe working environment.

The future prospects for Benzeneheptanoic acid, 4-fluoro-g,z-dioxo are promising as ongoing research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to further advancements in chemical synthesis and drug development. The compound's unique properties position it as a cornerstone in the evolution of fluorinated chemistry.

In conclusion, Benzeneheptanoic acid, 4-fluoro-g,z-dioxo, identified by CAS number 1566-06-9, is a multifaceted compound with significant potential in synthetic chemistry and pharmaceutical applications. Its structural complexity and reactivity make it an invaluable tool for researchers seeking to develop novel molecules with tailored properties. As scientific understanding progresses,the utility of this compound is expected to expand,further solidifying its role as an important chemical entity.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd